An In-depth Technical Guide to the Chemical Structure of Isocytosine
An In-depth Technical Guide to the Chemical Structure of Isocytosine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isocytosine, a structural isomer of the canonical nucleobase cytosine, is a pyrimidine derivative of significant interest in the fields of chemical biology, synthetic genetics, and medicinal chemistry. Its unique hydrogen bonding capabilities, particularly its Watson-Crick-like pairing with isoguanine, have made it a valuable tool in the development of expanded genetic alphabets and novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure of isocytosine, including its physicochemical properties, tautomeric forms, and spectroscopic data. Detailed experimental protocols for its synthesis and crystallographic analysis are also presented, alongside visualizations of its key molecular interactions.
Chemical Identity and Structure
Isocytosine, systematically named 2-aminopyrimidin-4(1H)-one, is a pyrimidine base with the chemical formula C₄H₅N₃O. It is also commonly referred to as 2-aminouracil. The key structural identifiers for isocytosine are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-Amino-3H-pyrimidin-4-one[1] |
| Other Names | 2-Aminouracil, 2-Amino-4-hydroxypyrimidine |
| CAS Number | 108-53-2[1] |
| Chemical Formula | C₄H₅N₃O[1] |
| Molecular Weight | 111.104 g/mol [1] |
| Canonical SMILES | C1=CN=C(NC1=O)N |
| InChI | InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)[1] |
Physicochemical Properties
The physicochemical properties of isocytosine are crucial for its application in various experimental settings. A summary of its key properties is provided below.
| Property | Value |
| Melting Point | 275 °C |
| pKa | 9.59 |
| Solubility | Soluble in dimethyl sulfoxide (DMSO), hot water, and acetic acid.[2] |
Tautomerism
A critical aspect of isocytosine's chemistry is its existence in multiple tautomeric forms. In solution and in the solid state, isocytosine is predominantly found as a mixture of two keto tautomers: 2-amino-1H-pyrimidin-4(3H)-one and 2-amino-1H-pyrimidin-4(1H)-one. The equilibrium between these tautomers is a key factor in its hydrogen bonding patterns and biological activity.
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of isocytosine provides valuable information about its proton environment. The chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆) are presented below.
| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| N1-H or N3-H | 11.0 |
| C6-H | 7.54 |
| NH₂ | 6.8 |
| C5-H | 5.54 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of isocytosine is pH-dependent, a characteristic that can be utilized in various analytical applications.
| Condition | λmax (nm) | Molar Extinction Coefficient (ε) |
| Acidic (0.1 N HCl) | 276 | Not Reported |
| Neutral (Water) | 285 | Not Reported |
| Basic (0.1 N NaOH) | 282 | Not Reported |
Experimental Protocols
Synthesis of Isocytosine
Isocytosine can be synthesized through the condensation of a guanidine salt with an ester of formic acid and an ester of acetic acid. The following protocol is adapted from a patented method.
Materials:
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Ester of formic acid (e.g., ethyl formate)
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Ester of acetic acid (e.g., ethyl acetate)
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Alkali metal alkoxide (e.g., sodium ethoxide)
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Guanidine salt (e.g., guanidine nitrate)
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Alkali metal hydroxide (e.g., sodium hydroxide)
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Hydrochloric acid
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Ice
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Water
Procedure:
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Mix the ester of formic acid, the ester of acetic acid, and the alkali metal alkoxide to form the alkali metal formylacetic ester. Allow the reaction to stand for approximately 18 hours at 25-30 °C.
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To the resulting slurry, add the guanidine salt, ice, and a 50% solution of the alkali metal hydroxide.
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Allow the mixture to stand for three hours with occasional stirring.
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Cool the solution to 10 °C to crystallize the sodium salt of isocytosine and collect the crystals by filtration.
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Dissolve the sodium salt of isocytosine in hot water.
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Precipitate the isocytosine by adding hydrochloric acid to adjust the pH to 7.5-8.
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Cool the solution to induce crystallization, then filter, wash, and dry the isocytosine product.
A yield of approximately 65% based on the guanidine salt can be expected.
X-ray Crystallography for Structure Determination
The three-dimensional structure of isocytosine has been determined by single-crystal X-ray diffraction. The following is a general protocol for such an analysis.
Materials:
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Purified isocytosine
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Appropriate solvent for crystallization (e.g., water, acetic acid)
Procedure:
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Crystallization: Dissolve the purified isocytosine in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to promote the formation of single crystals. The process of crystal growth may take several days to weeks.
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Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
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Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the data collection process. The diffracted X-rays are detected, and their intensities and positions are recorded.
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Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an initial electron density map is calculated. An atomic model of isocytosine is then built into the electron density map and refined to best fit the experimental data.
Molecular Interactions: Base Pairing with Isoguanine
A key feature of isocytosine is its ability to form a stable base pair with isoguanine through three hydrogen bonds, analogous to the guanine-cytosine base pair in natural DNA. This interaction is the foundation for the development of synthetic genetic systems.
Conclusion
Isocytosine is a versatile molecule with a rich chemical character defined by its tautomeric nature and specific hydrogen bonding capabilities. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this important pyrimidine analog. A thorough understanding of its structure and properties is essential for its effective use in the design of novel nucleic acid structures, therapeutic agents, and tools for molecular biology.
